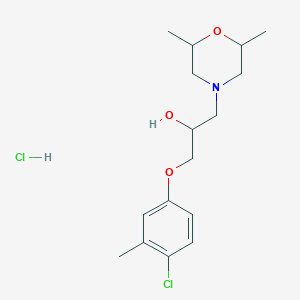
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors.
Scientific Research Applications
Synthesis and Biological Activity Exploration
Compounds structurally related to 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride have been synthesized and explored for their biological activities. For instance, new propan-2-ol derivatives have been created to study their adrenergic blocking and sympatholytic activities, indicating a potential interest in cardiovascular and nervous system research (A. A. Aghekyan et al., 2017).
Antimicrobial and Antiradical Properties
Another area of research involves the synthesis of compounds for testing against human pathogens and for antioxidant properties. This suggests a role in developing new antimicrobial and antioxidative agents, possibly relevant for pharmaceutical development (R. Čižmáriková et al., 2020).
Allosteric Modulation of GABA Receptors
Research into allosteric modulators of GABA B receptors with derivatives similar to the target compound highlights a focus on neurological disorders and the modulation of neurotransmitter systems, which could be relevant for mental health and neurodegenerative diseases (D. Kerr et al., 2007).
Development of Beta Blockers
The design, synthesis, and bioactivity evaluation of analogs to related compounds as α₁-adrenoceptor antagonists underpin efforts in developing cardiovascular drugs, particularly beta blockers with enhanced properties or reduced side effects (Baomin Xi et al., 2011).
Analytical Chemistry and Environmental Monitoring
In the field of analytical chemistry, derivatization techniques involving similar compounds have been developed for the gas chromatographic analysis of acidic herbicides, indicating a role in environmental monitoring and the detection of pollutants (M. Rompa et al., 2004).
Properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3.ClH/c1-11-6-15(4-5-16(11)17)20-10-14(19)9-18-7-12(2)21-13(3)8-18;/h4-6,12-14,19H,7-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDNGVVCZNSBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC(=C(C=C2)Cl)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
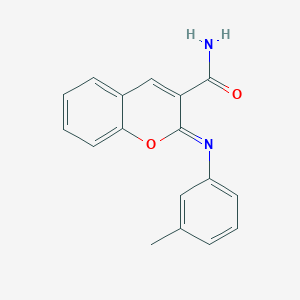
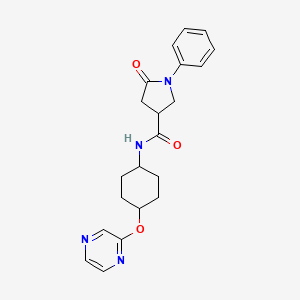
![8-[(2E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2819176.png)
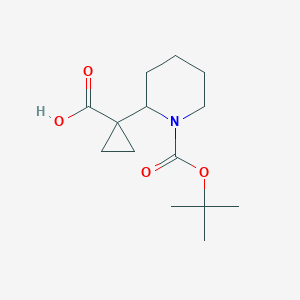

![Ethyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2819181.png)
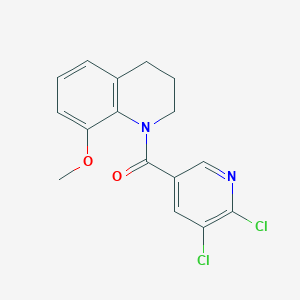
![2-Chloro-1-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2819183.png)
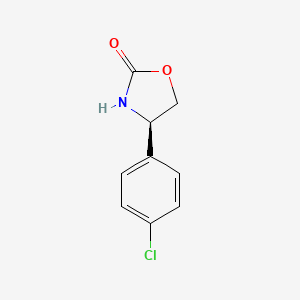

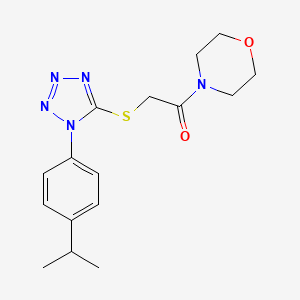
![2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2819192.png)
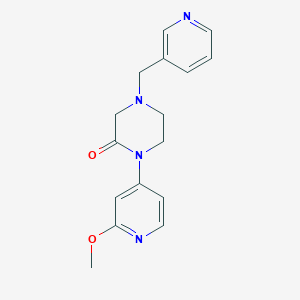
![4-[Acetamido(carboxy)methyl]benzoic acid](/img/structure/B2819197.png)
